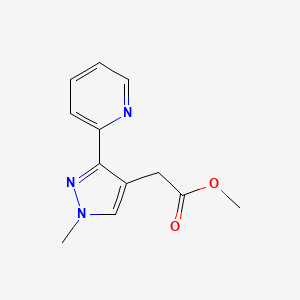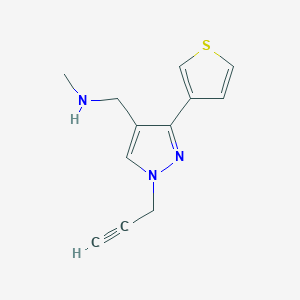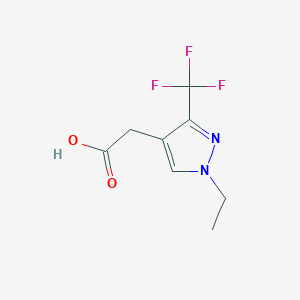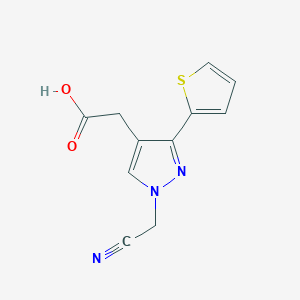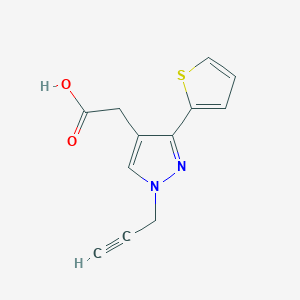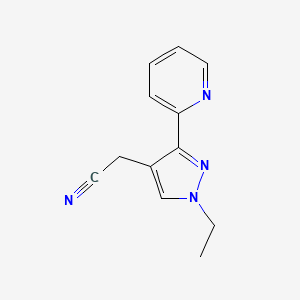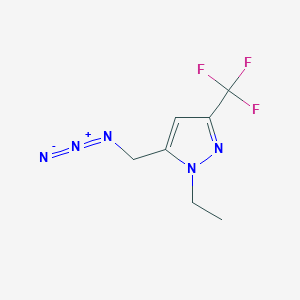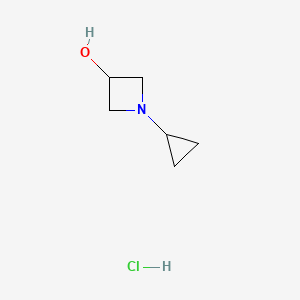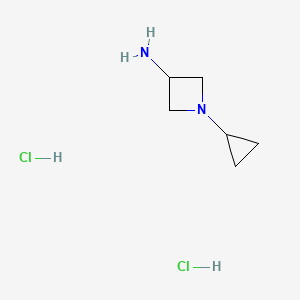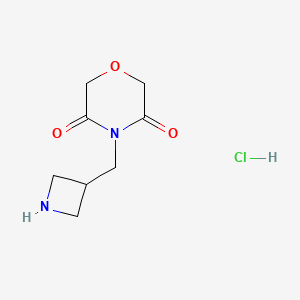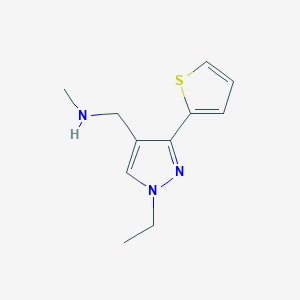
1-(1-乙基-3-(噻吩-2-基)-1H-吡唑-4-基)-N-甲基甲胺
描述
Thiophene is a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . Pyrazole is another organic compound with the formula C3H4N2. It’s a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms.
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom . Pyrazole, which has two nitrogen atoms and aromatic character, provides diverse functionality and stereochemical complexity in a five-membered ring structure .Chemical Reactions Analysis
The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .科学研究应用
抗肿瘤剂
关于包含噻吩部分的双吡唑基-噻唑的研究已经证明具有有效的抗肿瘤活性。一项研究合成了一系列此类化合物,对肝细胞癌 (HepG2) 细胞系表现出有希望的活性。这些化合物表现出显着的抑制浓度,表明它们作为抗肿瘤剂的潜力 (Gomha、Edrees 和 Altalbawy,2016)。
抗抑郁活性
另一项研究重点关注苯基-3-(噻吩-2-基)-4、5-二氢-1H-吡唑-1-碳硫酰胺的合成,并评估了它们的抗抑郁和神经毒性作用。一种化合物在强迫游泳和尾部悬吊测试中均显着减少了不动时间,与标准抗抑郁药丙咪嗪相当,而不会影响基线运动。这表明基于噻吩的这些吡唑啉作为抗抑郁药物具有治疗潜力 (Mathew、Suresh 和 Anbazhagan,2014)。
抗菌活性
合成了含有取代的 (Z)-2-{[1-苯基-3-(噻吩-2-基)-1H-吡唑-4-基]亚甲基}苯并呋喃-3(2H)-酮的杂化化合物,并评估了它们的抗菌活性。该研究证明了对某些真菌和细菌菌株有希望的活性,突出了这些化合物在抗菌研究中的潜力 (Ashok、Ziauddin、Lakshmi 和 Sarasija,2016)。
未来方向
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . This suggests that there is potential for future research and development in this area.
作用机制
Target of Action
Thiophene and pyrazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
Without specific information, it’s difficult to describe the exact mode of action of “1-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine”. Many thiophene and pyrazole derivatives exert their effects by binding to their targets and modulating their activity .
Biochemical Pathways
Thiophene and pyrazole derivatives can influence a variety of biochemical pathways depending on their specific targets .
Result of Action
The effects would likely depend on the compound’s specific targets and the tissues in which these targets are expressed .
生化分析
Biochemical Properties
1-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between 1-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Additionally, this compound can bind to certain receptor proteins, modulating their activity. For example, it has been observed to interact with G-protein coupled receptors (GPCRs), which play a vital role in cell signaling pathways. The binding of 1-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine to these receptors can alter the downstream signaling events, leading to various cellular responses .
Cellular Effects
The effects of 1-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine on cells are diverse and depend on the cell type and contextFor instance, in certain cancer cell lines, 1-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine has been shown to inhibit cell proliferation by interfering with the mitogen-activated protein kinase (MAPK) signaling pathway . This inhibition can lead to reduced cell growth and increased apoptosis.
Moreover, the compound can affect gene expression by acting as a transcriptional modulator. It can bind to specific transcription factors, altering their activity and, consequently, the expression of target genes. This modulation of gene expression can have various effects on cellular processes, such as differentiation, proliferation, and apoptosis .
Molecular Mechanism
At the molecular level, 1-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine exerts its effects through several mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . This inhibition can lead to altered metabolic pathways and cellular responses.
Additionally, 1-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine can activate or inhibit receptor proteins, such as GPCRs, by binding to their ligand-binding domains. This binding can trigger conformational changes in the receptors, leading to altered signaling pathways and cellular responses . Furthermore, the compound can influence gene expression by interacting with transcription factors, modulating their activity and the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to degradation and reduced efficacy.
Long-term studies in vitro and in vivo have demonstrated that 1-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine can have sustained effects on cellular function. For example, chronic exposure to the compound in cell culture models has been shown to result in persistent changes in gene expression and cellular metabolism . These long-term effects highlight the importance of considering the temporal aspects of the compound’s activity in experimental settings.
Dosage Effects in Animal Models
The effects of 1-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine can vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At high doses, the compound can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
1-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound can undergo various metabolic transformations, such as oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s efficacy and safety profile, as well as its interactions with other drugs and biomolecules.
Furthermore, 1-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine can affect metabolic flux and metabolite levels in cells. For example, the compound has been shown to alter the levels of key metabolites involved in energy metabolism, such as ATP and NADH . These changes in metabolic flux can have significant implications for cellular function and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 1-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . These transporters play a crucial role in determining the intracellular concentration and localization of the compound.
Additionally, 1-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine can bind to certain proteins in the cytoplasm and nucleus, influencing its distribution and accumulation within cells . The binding interactions with these proteins can affect the compound’s activity and function, as well as its potential for off-target effects.
Subcellular Localization
The subcellular localization of 1-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine is an important factor that influences its activity and function. The compound can be targeted to specific cellular compartments or organelles through various mechanisms, such as targeting signals and post-translational modifications . For example, the compound can be directed to the mitochondria by specific targeting sequences, where it can influence mitochondrial function and energy metabolism .
Furthermore, the subcellular localization of 1-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine can affect its interactions with other biomolecules and its overall efficacy. For instance, the compound’s localization in the nucleus can enhance its ability to modulate gene expression by interacting with transcription factors and other nuclear proteins . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
属性
IUPAC Name |
1-(1-ethyl-3-thiophen-2-ylpyrazol-4-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S/c1-3-14-8-9(7-12-2)11(13-14)10-5-4-6-15-10/h4-6,8,12H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEYRTUOBKSPEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CS2)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


